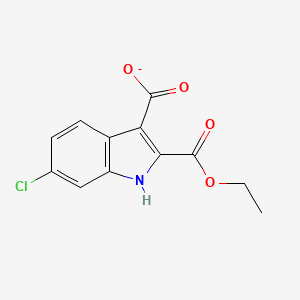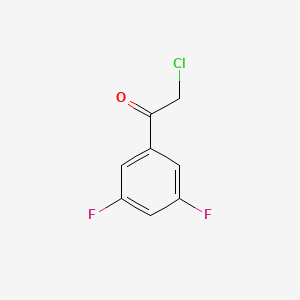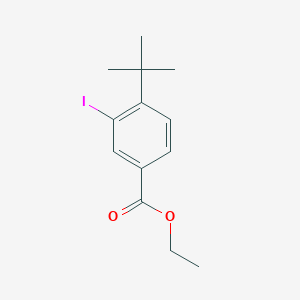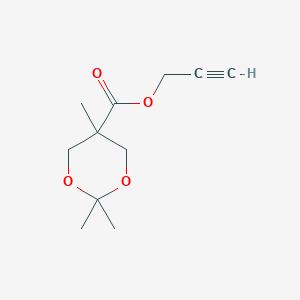
Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Overview
Description
Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a chemical compound . Unfortunately, there is limited information available on this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate, compounds with similar structures have been synthesized using various methods. For instance, compounds useful in Sonogashira cross-coupling reactions can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Scientific Research Applications
Crystallographic Studies
The structure of compounds such as Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate and its derivatives can be elucidated using crystallographic techniques. For instance, the study of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, a compound with a similar structure, involved determining its planarity and angles between fused-ring systems and carboxylate groups using X-ray crystallography (Boulhaoua et al., 2015).
Synthesis of Modified Carbohydrates
Derivatives of Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate are used in the synthesis of modified carbohydrates. A study detailed the treatment of selected derivatives with propane-1,3-dithiol under various conditions, leading to the formation of compounds considered as partly modified carbohydrates (Valdersnes et al., 2012).
Catalytic Applications
In catalysis, these derivatives have been used in C-C bond-forming carboxylation and cyclization reactions. A study involving trimethyl(2-methylenebut-3-yn-1-yl)silane derivatives demonstrated their effectiveness in producing furanone and pyrone derivatives (Sekine et al., 2015).
Surfactant Synthesis
The compound and its variants have applications in surfactant synthesis. Sodium (5-methyl-2-alkyl-1,3-dioxane-5-yl) carboxylate surfactants were synthesized using a nanosolid superacid and showed properties advantageous in emulsion polymerization (Yuan et al., 2016).
Materials Chemistry
Derivatives of this compound are also relevant in materials chemistry. For example, an efficient directed Claisen reaction between derivatives led to the synthesis of key building blocks in the synthesis of macrolide antibiotics, indicating their potential in pharmaceutical applications (Zhang et al., 2015).
Fluorescence Sensing
The flexibility of these derivatives extends to fluorescence sensing. Coordination polymers constructed from carboxylate linkers showed potential as luminescent sensors for nitroaromatic compounds, demonstrating their application in environmental monitoring (Gupta et al., 2017).
Drug Delivery Systems
Lastly, in the field of biomedicine, the synthesis of polyesters bearing pendant amine groups from derivatives showed potential in gene delivery and cell penetration, indicating their usefulness in drug delivery systems (Zhang et al., 2012).
properties
IUPAC Name |
prop-2-ynyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-5-6-13-9(12)11(4)7-14-10(2,3)15-8-11/h1H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZJWAJSOZCNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OCC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678996 | |
| Record name | Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
CAS RN |
919988-15-1 | |
| Record name | Prop-2-yn-1-yl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



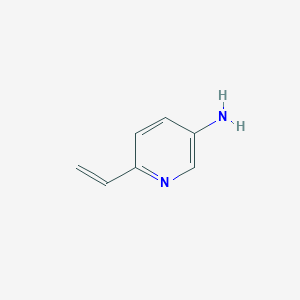
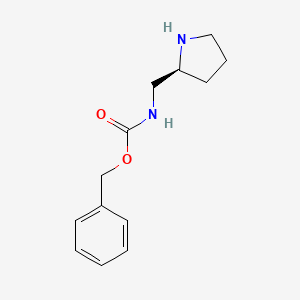
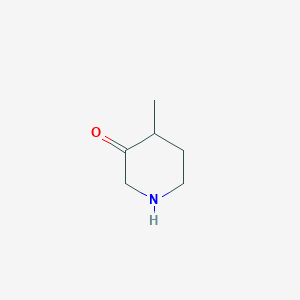
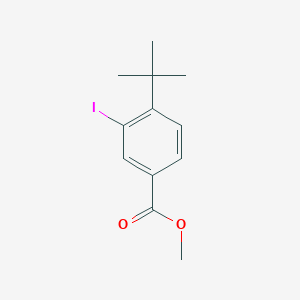
![N-(Benzo[d]thiazol-6-yl)-2-bromoacetamide](/img/structure/B3195580.png)

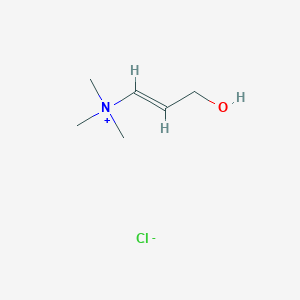

![6-Benzyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3195595.png)

